molecular formula C12H12OS B1415883 2-(4-Thiophen-2-yl-phenyl)-ethanol CAS No. 1159500-09-0

2-(4-Thiophen-2-yl-phenyl)-ethanol

Cat. No.: B1415883
CAS No.: 1159500-09-0
M. Wt: 204.29 g/mol
InChI Key: WVJBVWJRGUZGBJ-UHFFFAOYSA-N
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Description

2-(4-Thiophen-2-yl-phenyl)-ethanol, with the molecular formula C14H17NOS, is a synthetic organic compound of significant interest in advanced materials and chemical research . Its structure incorporates both a thiophene heterocycle and a phenethanol moiety, making it a valuable scaffold for developing novel conjugated polymers and electrochromic materials . Research into similar tris(4-(thiophen-2-yl)phenyl)amine-based copolymers has demonstrated excellent electrochromic properties, including multiple color changes and high optical contrast, which are critical for applications in smart windows, displays, and energy-saving devices . In the realm of medicinal chemistry, the thiophene nucleus is a recognized pharmacophore known for its diverse biological activities . While the specific biological mechanisms of this compound are under investigation, thiophene derivatives, in general, have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . The compound serves as a key synthetic intermediate for the preparation of more complex, biologically active molecules and is for research use only. It is not intended for diagnostic or therapeutic applications. Researchers can utilize this high-purity compound to explore new structural prototypes in material science and as a building block in pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-thiophen-2-ylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJBVWJRGUZGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Thiophen 2 Yl Phenyl Ethanol and Analogues

Direct Synthesis Approaches to 2-(Thiophen-2-yl)ethanol Scaffolds

Direct approaches to the 2-(thiophen-2-yl)ethanol core involve the construction of the ethanol (B145695) side chain directly onto a pre-existing thiophene (B33073) ring. These methods are often characterized by their convergent nature, building the target molecule in a straightforward manner.

Esterification and Reduction Pathways

A common and reliable method for the synthesis of 2-(thiophen-2-yl)ethanol involves the esterification of thiophene-2-acetic acid followed by the reduction of the resulting ester. Thiophene-2-acetic acid itself can be prepared from 2-acetylthiophene through a Willgerodt-Kindler reaction, followed by hydrolysis.

The esterification of thiophene-2-acetic acid is typically carried out using a simple alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. The subsequent reduction of the ester to the corresponding primary alcohol can be achieved using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, although milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be employed, often requiring harsher reaction conditions.

A study on the reduction of methyl 2-(thiophen-2-yl)acetate demonstrated the formation of 2-(thiophen-2-yl)ethanol. chemicalbook.com This two-step sequence provides a versatile route to the 2-(thiophen-2-yl)ethanol scaffold, allowing for the introduction of substituents on the thiophene ring at an early stage.

ReactantReagent(s)ProductYield
Thiophene-2-acetic acidMethanol, H+Methyl 2-(thiophen-2-yl)acetate-
Methyl 2-(thiophen-2-yl)acetateLiAlH₄ or NaBH₄2-(Thiophen-2-yl)ethanol72% chemicalbook.com

Precursor Design and Derivatization Strategies

One such method involves a Heck reaction between 2-bromothiophene (B119243) and an appropriate vinyl derivative, followed by selective reduction of the resulting alkene and subsequent functional group manipulation to yield the desired alcohol. google.compatsnap.comgoogle.com This approach allows for the late-stage introduction of the ethanol side chain, which can be advantageous when working with sensitive functional groups on the thiophene ring.

Furthermore, derivatization of the thiophene ring prior to the introduction of the ethanol side chain is a common strategy to access a variety of analogues. For instance, functional groups can be introduced at various positions of the thiophene ring through electrophilic substitution or metal-catalyzed cross-coupling reactions before proceeding with the synthesis of the ethanol moiety.

Indirect Synthetic Routes via Related Intermediates

Indirect synthetic routes to 2-(4-thiophen-2-yl-phenyl)-ethanol involve the initial construction of a more complex intermediate, which is then converted to the target molecule in the final steps. These multi-step sequences often provide greater control over the regiochemistry and allow for the assembly of the bi-aryl core structure as a key step.

Reduction of Ketone Precursors, e.g., 1-(4-Thiophen-2-yl-phenyl)-ethanone

A prominent indirect strategy involves the synthesis of the ketone precursor, 1-(4-thiophen-2-yl-phenyl)-ethanone, followed by its reduction to the desired alcohol. This ketone can be synthesized through methods such as Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions.

The reduction of the carbonyl group in 1-(4-thiophen-2-yl-phenyl)-ethanone to a hydroxyl group can be readily achieved using various reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity. organic-chemistry.orgyoutube.com The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.

For example, the reduction of acetophenone, a structurally similar ketone, to 1-phenylethanol using NaBH₄ proceeds with high efficiency. orientjchem.org This method is generally high-yielding and tolerates a wide range of functional groups.

PrecursorReducing AgentProduct
1-(4-Thiophen-2-yl-phenyl)-ethanoneNaBH₄This compound

Catalytic hydrogenation is another effective method for the reduction of aryl ketones. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Thiophene Linkages

The formation of the C-C bond between the phenyl and thiophene rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for achieving this transformation.

The Suzuki-Miyaura coupling typically involves the reaction of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. ikm.org.mymdpi.commdpi.com For the synthesis of the 1-(4-thiophen-2-yl-phenyl)-ethanone precursor, this could involve the coupling of 4-bromoacetophenone with thiophene-2-boronic acid.

Reactant 1Reactant 2Catalyst/BaseProduct
4-BromoacetophenoneThiophene-2-boronic acidPd catalyst / Base (e.g., K₂CO₃)1-(4-Thiophen-2-yl-phenyl)-ethanone

The Stille coupling, on the other hand, utilizes an organotin reagent as the coupling partner for the aryl halide or triflate. wikipedia.orgorgsyn.orgthermofisher.com This reaction is known for its tolerance of a wide variety of functional groups. wiley-vch.de The synthesis of the ketone precursor could be achieved by coupling 4-bromoacetophenone with 2-(tributylstannyl)thiophene.

Friedel-Crafts Acylation in Phenylethanone Synthesis

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. organic-chemistry.orgkhanacademy.org In the context of synthesizing 1-(4-thiophen-2-yl-phenyl)-ethanone, this reaction would involve the acylation of 2-phenylthiophene (B1362552) with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemijournal.com

The electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid, attacks the electron-rich aromatic ring of 2-phenylthiophene. The acylation is expected to occur predominantly at the para position of the phenyl ring due to steric hindrance and electronic effects, leading to the desired 1-(4-thiophen-2-yl-phenyl)-ethanone.

Aromatic SubstrateAcylating AgentLewis AcidProduct
2-PhenylthiopheneAcetyl chlorideAlCl₃1-(4-Thiophen-2-yl-phenyl)-ethanone

This method provides a direct route to the ketone precursor from a readily available starting material.

General Synthetic Principles Applicable to Thiophene-Phenyl-Ethanol Architectures

The construction of the thiophene-phenyl-ethanol architecture can be approached through several established synthetic strategies. These methodologies include forming one of the heterocyclic rings via cyclization, connecting the pre-formed rings through cross-coupling reactions, or building the structure through condensation and multi-component reactions.

Cyclization Reactions and Their Application

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the thiophene moiety within the target structure. These methods build the thiophene ring from acyclic precursors.

Gewald Reaction : This is a prominent method for synthesizing 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base. nih.gov The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. This approach is valuable for creating highly substituted thiophenes that can be further modified. nih.govrsc.org

Paal-Knorr Thiophene Synthesis : This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. nih.govnih.gov The reaction is driven by the cyclization and dehydration of the diketone. nih.gov

Fiesselmann Thiophene Synthesis : This reaction provides access to 3-hydroxy-2-thiophene carboxylic derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives under basic conditions. rsc.org

Hinsberg Reaction : This method produces thiophene carboxylic acid derivatives from the reaction of dialkyl thiodiacetate and 1,2-diketones. rsc.org

Photocyclization : In some specific cases, such as the synthesis of thiahelicenes, photocyclization of styrylthiophene derivatives is employed. This reaction involves a Z-E isomerization followed by an electrocyclic reaction and subsequent oxidation to form a fused aromatic system containing a thiophene ring. nih.gov

These cyclization strategies offer powerful ways to construct the thiophene core, which can then be elaborated to form the desired thiophene-phenyl-ethanol structure.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in modifying aromatic rings, including thiophenes, which can be more reactive than their benzene (B151609) counterparts. uoanbar.edu.iqedurev.in These reactions are particularly useful for introducing substituents or for ring-opening and ring-closure sequences to build different heterocyclic systems. researchgate.net

The mechanism for aromatic nucleophilic substitution (SNAr) on a thiophene ring typically follows a stepwise addition-elimination pathway. nih.gov A nucleophile adds to the thiophene ring, which is activated by electron-withdrawing groups, forming a stable intermediate known as a Meisenheimer adduct. researchgate.netnih.gov Subsequently, a leaving group is eliminated to yield the substituted product. The stability of the thiophene ring is generally not compromised by oxidizing agents, but strong acids can lead to polymerization. pharmaguideline.com Copper-mediated nucleophilic substitutions are also of significant synthetic utility for introducing various functional groups onto halothiophenes. uoanbar.edu.iq

Condensation Reactions, including Schiff Base and Knoevenagel

Condensation reactions are vital for forming carbon-carbon and carbon-nitrogen double bonds, which are key steps in building complex molecular architectures.

Knoevenagel Condensation : This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile or ethyl acetoacetate. researchgate.netdiva-portal.org The initial product can then undergo further reactions, such as dehydration, to yield a stable condensed product. diva-portal.org This method is often the first step in the Gewald thiophene synthesis, where the Knoevenagel adduct reacts further with sulfur to form a 2-aminothiophene. researchgate.net

Schiff Base Formation : Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. amazonaws.comteikyomedicaljournal.comjmchemsci.com This reaction is reversible and typically catalyzed by acid or base. teikyomedicaljournal.com The resulting C=N double bond in Schiff bases is a versatile functional group that can be a precursor for the synthesis of various heterocyclic compounds through cyclization reactions. uobaghdad.edu.iq For instance, Schiff bases can react with anhydrides or thioglycolic acid to form seven-membered oxazepine rings or thiazolidinone rings, respectively. uobaghdad.edu.iq

Alkylation and Arylation Techniques

The formation of the C-C bond between the thiophene and phenyl rings is the most critical step in synthesizing the target biaryl architecture. Palladium-catalyzed cross-coupling reactions are the premier methods for this transformation.

Suzuki-Miyaura Coupling : This is one of the most versatile and widely used methods for creating biaryl compounds. nih.gov It involves the reaction of an aryl- or heteroaryl-boronic acid with an aryl halide or triflate, catalyzed by a palladium(0) complex. tandfonline.comnih.govcarroll.edu The reaction requires a base, such as potassium carbonate or barium hydroxide, to facilitate the transmetalation step. tandfonline.comnih.gov This method is highly valued for its tolerance of a wide range of functional groups and its generally high yields. nih.govtandfonline.com For instance, 2-(4-methylphenyl)-thiophene can be synthesized via the Suzuki-Miyaura coupling of 2-bromothiophene and 4-methylphenylboronic acid. carroll.edu

Direct C-H Arylation : This modern approach offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization (e.g., halogenation or boronation) of one of the coupling partners. researchgate.netbeilstein-journals.org The reaction directly couples an aryl halide with a C-H bond of the thiophene ring, catalyzed by a palladium complex. researchgate.netorganic-chemistry.org This method reduces the number of synthetic steps, making it an environmentally attractive and cost-effective procedure. beilstein-journals.org The regioselectivity of the arylation (at the C2 vs. C5 position of a substituted thiophene) can be controlled by the choice of catalyst, ligands, and the steric properties of the aryl halide. beilstein-journals.org

Sonogashira Coupling : While primarily used to form C-C bonds between sp- and sp²-hybridized carbons (aryl halides and terminal alkynes), the Sonogashira reaction is a key method for synthesizing precursors to more complex thiophene-containing systems. nih.govlibretexts.orgwikipedia.org The resulting acetylenic thiophenes can be subjected to further transformations, such as electrophilic cyclization, to build fused ring systems. researchgate.net

Comparison of Common Arylation Techniques for Thiophene-Phenyl Scaffolds
ReactionThiophene SubstrateAryl SubstrateCatalyst/ReagentsKey Features
Suzuki-Miyaura CouplingHalothiophene (e.g., 2-Bromothiophene)Arylboronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)High yields, excellent functional group tolerance. nih.govtandfonline.comnih.gov
Direct C-H ArylationThiopheneAryl Halide (e.g., Aryl Bromide)Pd(OAc)₂, Base (e.g., K₂CO₃), Ligand (optional)Atom-economical, fewer synthetic steps, avoids organometallic reagents. researchgate.netbeilstein-journals.org
Sonogashira CouplingHalothiopheneTerminal AlkynePd catalyst, Cu(I) cocatalyst, BaseForms acetylenic thiophenes as versatile intermediates for further cyclization. nih.govresearchgate.net

Multi-component Reaction Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. nih.gov These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular complexity. nih.govresearchgate.net Several MCRs are employed for the synthesis of the thiophene ring itself. For example, a DABCO-catalyzed, one-pot, two-step, three-component reaction of α-cyanoacetate with chalcones and elemental sulfur provides a convenient route to 2-aminothiophenes. organic-chemistry.org Another MCR involves the reaction of aromatic aldehydes, malononitrile, ethyl acetoacetate, and sulfur to produce 2-amino thiophene derivatives, showcasing the power of MCRs to build substituted heterocyclic systems efficiently. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring the economic viability and sustainability of a synthetic process. nih.gov For the synthesis of thiophene-phenyl structures, optimization efforts often focus on the key C-C bond-forming cross-coupling reactions.

Key parameters that are systematically varied include:

Catalyst System : The choice of palladium source (e.g., Pd(OAc)₂, Pd(OH)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands) can dramatically influence reaction efficiency and selectivity. nih.govbeilstein-journals.org Phosphine-free catalyst systems are also being developed for simplicity and cost-effectiveness. researchgate.netorganic-chemistry.org

Base : The nature and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂) are critical. nih.govtandfonline.comacs.org The base plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings or in C-H activation steps. diva-portal.org

Solvent : The choice of solvent (e.g., DMSO, DMAc, toluene, aqueous mixtures) can affect substrate solubility, catalyst stability, and reaction rates. acs.orgacs.org For instance, using Cs₂CO₃ in DMSO has been found to be an efficient system for ligand-free cross-coupling of arenes with aryl halides. acs.org

Temperature and Reaction Time : These parameters are adjusted to ensure the reaction goes to completion without causing decomposition of reactants or products. Microwave irradiation is sometimes used to accelerate reaction rates. researchgate.net

Flow Chemistry : Continuous-flow systems offer advantages over traditional batch processes, including better reproducibility, rapid mixing, and shorter reaction times. Bayesian optimization algorithms have been successfully applied to multi-parameter screening in flow systems to rapidly identify suitable conditions for biaryl synthesis, achieving yields up to 97%. nih.gov

Optimization of Suzuki Coupling for Biaryl Synthesis
EntryPalladium CatalystBaseSolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₄Ba(OH)₂·8H₂OToluene/MethanolReflux51 researchgate.net
2Pd(dppf)Cl₂K₂CO₃Dimethoxyethane-Good nih.gov
3Pd(OH)₂K₃PO₄-65Improved nih.gov
4Pd(OAc)₂ (0.2 mol%)K₂CO₃DMAc100Good organic-chemistry.org

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of thiophene-containing biaryl compounds, as it can significantly influence reaction rates and product yields. In palladium-catalyzed cross-coupling reactions, the solvent system must facilitate the dissolution of reactants, reagents, and catalytic intermediates.

Commonly employed solvents include toluene, dimethylformamide (DMF), dioxane, and various alcohols. researchgate.net Often, aqueous mixtures are used, particularly in Suzuki-Miyaura couplings, where a combination of an organic solvent with an aqueous base solution is standard. For instance, a 3:1 ethanol/water solvent system has been shown to be effective, though an increase in the proportion of water can sometimes decrease the product yield due to the low solubility of the reactants. nih.gov The polarity of the solvent is known to affect the structure and activity of the catalytic intermediates and can influence the rate-determining step of the reaction. beilstein-journals.org

While some studies suggest that the choice of solvent can have a less pronounced effect compared to other variables like the catalyst or temperature beilstein-journals.org, careful selection remains crucial for optimizing reaction conditions. For example, in certain Suzuki-Miyaura reactions for synthesizing biaryl analogues, a mixture of water and ethanol provided better yields than toluene or DMF. nih.gov The selection is often empirical, tailored to the specific substrates and catalytic system being used.

Solvent SystemReaction TypeTypical ObservationSource
Toluene-WaterSuzuki-Miyaura CouplingCommonly used biphasic system with an inorganic base. researchgate.net researchgate.net
Ethanol-Water (e.g., 3:1)Suzuki-Miyaura CouplingCan provide high yields; excess water may reduce yield due to reactant insolubility. nih.gov nih.gov
Dimethylformamide (DMF)Suzuki-Miyaura & Stille CouplingA polar aprotic solvent, effective in many cross-coupling reactions. researchgate.net researchgate.net
DioxaneSuzuki-Miyaura CouplingAn ethereal solvent frequently used in cross-coupling chemistry. researchgate.net researchgate.net
Tetrahydrofuran (THF)Asymmetric Suzuki-Miyaura CouplingFound to be an effective solvent in combination with specific palladium sources and bases. beilstein-journals.org beilstein-journals.org

Catalyst Systems and Their Role in Selectivity

The catalyst system, typically comprising a palladium source and a ligand, is the cornerstone of cross-coupling reactions for synthesizing this compound and its analogues. The choice of catalyst and ligand dictates the reaction's efficiency, selectivity, and substrate scope.

Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). researchgate.netbeilstein-journals.org These are often used in conjunction with phosphine-based ligands, which stabilize the palladium center, enhance its reactivity, and influence the selectivity of the reaction. Bulky, electron-rich phosphine ligands, such as dicyclohexyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane (SPhos), are particularly effective in Suzuki-Miyaura couplings involving thiophene derivatives, allowing for low catalyst loadings (0.25–1 mol%) and achieving high yields. semanticscholar.orgnih.gov

The development of highly active catalyst systems has enabled the coupling of less reactive starting materials and has allowed reactions to proceed under milder conditions. For example, a catalyst system based on Pd(0) and a specific phosphine-based bulky ligand demonstrated high efficiency for the Suzuki-Miyaura cross-coupling of thiophene-2-boronic esters with aryl bromides, resulting in excellent yields and high turnover frequencies with low catalyst loadings. nih.govresearchgate.net The selection of the base (e.g., K₂CO₃, K₃PO₄) is also an integral part of the catalytic cycle, and the optimal base is often determined through screening. beilstein-journals.orgnih.gov

Palladium SourceCommon LigandTypical ApplicationSource
Pd(OAc)₂SPhosHighly efficient for Suzuki-Miyaura coupling of bromothiophenes. semanticscholar.orgnih.gov semanticscholar.orgnih.gov
Pd(PPh₃)₄(Triphenylphosphine is part of the complex)A classical, widely used catalyst for Suzuki and Stille reactions. researchgate.net researchgate.net
Pd₂(dba)₃Chiral Monophosphine Ligands (e.g., L7)Used in asymmetric Suzuki-Miyaura couplings to produce chiral biaryls. beilstein-journals.org beilstein-journals.org
Pd(0) / L1 (Bulky Phosphine)Custom bulky phosphine ligandActive system for synthesizing thiophene-containing polymers with short reaction times. nih.govresearchgate.net nih.govresearchgate.net

Temperature and Time Control in Reaction Kinetics

Temperature and reaction time are fundamental kinetic parameters that must be carefully controlled to ensure efficient conversion and minimize the formation of byproducts. Cross-coupling reactions for the synthesis of thiophene-containing biaryls are typically conducted at elevated temperatures to overcome activation energy barriers.

Reaction temperatures commonly range from room temperature to reflux conditions, often between 50 °C and 90 °C. beilstein-journals.orgnih.gov For instance, the Suzuki-Miyaura coupling for synthesizing cyclopropylthiophenes was effectively carried out by heating at 90 °C, with the starting material being consumed within 2 hours. nih.gov In some cases, the yield is directly proportional to the temperature, while selectivity (such as enantioselectivity in asymmetric syntheses) may be inversely proportional, necessitating a compromise to achieve optimal results. beilstein-journals.org A reaction temperature of 50 °C was chosen in one study to balance yield and enantioselectivity. beilstein-journals.org

Reaction times can vary significantly, from as short as 5–15 minutes for highly active catalyst systems to 48 hours or more for less reactive substrates or lower catalyst loadings. nih.govresearchgate.net It has been noted that larger-scale reactions can be highly exothermic, sometimes proceeding to completion without external heating after initiation. nih.gov Careful monitoring of the reaction progress, typically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), is essential to determine the optimal reaction time. nih.gov

Purification Methodologies (e.g., Chromatography, Recrystallization)

Following the synthesis, a robust purification strategy is essential to isolate the target compound, this compound or its analogues, from unreacted starting materials, catalyst residues, and reaction byproducts. The two most common and effective techniques for this purpose are column chromatography and recrystallization.

Column Chromatography is a widely used method for the purification of biaryl compounds. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while a mobile phase (an eluent) passes through it. moravek.com For compounds like thiophene-containing biaryls, a typical eluent system is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, with the ratio adjusted to achieve optimal separation.

Recrystallization is a powerful technique for purifying solid compounds. libretexts.orgmt.com The principle is based on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. mnstate.edu The impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution slowly cools, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. libretexts.org The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. mnstate.edu Common solvents for recrystallizing organic compounds include ethanol, or solvent pairs like hexane/acetone and hexane/ethyl acetate. rochester.edu For thiophene derivatives specifically, crystallization by cooling a solution is a known and effective purification method. google.com The purified crystals are then typically collected by vacuum filtration. libretexts.org

Advanced Spectroscopic and Structural Characterization of 2 4 Thiophen 2 Yl Phenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework can be obtained.

The ¹H NMR spectrum of 2-(4-thiophen-2-yl-phenyl)-ethanol provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons. ucl.ac.uk Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient areas are deshielded and appear at higher chemical shifts (downfield). ucl.ac.uk

In a typical ¹H NMR spectrum of this compound, the protons on the phenyl and thiophene (B33073) rings are expected to appear in the aromatic region, generally between 7.0 and 8.5 ppm. The protons of the ethanol (B145695) side chain, specifically the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) groups, will have distinct chemical shifts. The -CH₂- protons adjacent to the aromatic ring and the hydroxyl group are deshielded and typically appear in the range of 2.5-4.0 ppm. libretexts.org The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding. libretexts.org

Spin-spin coupling, observed as splitting of signals into multiplets, provides information about the number of neighboring protons. The coupling constant (J), measured in Hertz (Hz), is the distance between the peaks in a multiplet and is independent of the external magnetic field strength. youtube.com For instance, the methylene protons of the ethanol group would likely appear as a triplet due to coupling with the two protons of the adjacent methylene group, which in turn would also be a triplet. The aromatic protons will exhibit more complex splitting patterns due to ortho, meta, and para couplings. organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Thiophene H37.0 - 7.2Doublet of doubletsJ(H3-H4) ≈ 3.5-4.5, J(H3-H5) ≈ 1.0-2.0
Thiophene H47.0 - 7.2Doublet of doubletsJ(H4-H3) ≈ 3.5-4.5, J(H4-H5) ≈ 4.5-5.5
Thiophene H57.2 - 7.4Doublet of doubletsJ(H5-H4) ≈ 4.5-5.5, J(H5-H3) ≈ 1.0-2.0
Phenyl H (ortho to thiophene)7.5 - 7.7DoubletJ(ortho) ≈ 7.5-8.5
Phenyl H (meta to thiophene)7.3 - 7.5DoubletJ(ortho) ≈ 7.5-8.5
-CH₂- (benzylic)2.8 - 3.0TripletJ ≈ 6.0-7.0
-CH₂- (hydroxyl)3.8 - 4.0TripletJ ≈ 6.0-7.0
-OHVariable (e.g., 1.5 - 4.0)Broad Singlet-

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Generally, the chemical shift range for ¹³C is much wider than for ¹H, making it easier to distinguish between different carbon atoms. oregonstate.edu Aromatic and heteroaromatic carbons typically resonate in the range of 100-150 ppm. oregonstate.edu The carbon atom attached to the electron-withdrawing oxygen of the hydroxyl group will be deshielded and appear further downfield compared to the other aliphatic carbon. Quaternary carbons, those without any attached protons, often show weaker signals. oregonstate.edu

For this compound, the carbons of the phenyl and thiophene rings would be found in the aromatic region. The carbon of the thiophene ring attached to the sulfur atom (C2 and C5) will have distinct shifts from the other thiophene carbons (C3 and C4). The two carbons of the ethanol side chain will appear in the aliphatic region, typically between 30 and 70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Thiophene C2140 - 145
Thiophene C3123 - 128
Thiophene C4127 - 132
Thiophene C5124 - 129
Phenyl C1 (attached to thiophene)140 - 145
Phenyl C2, C6125 - 130
Phenyl C3, C5128 - 133
Phenyl C4 (attached to ethanol group)135 - 140
-CH₂- (benzylic)35 - 40
-CH₂- (hydroxyl)60 - 65

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the thiophene ring, the adjacent protons on the phenyl ring, and between the two methylene groups in the ethanol side chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. epfl.chsdsu.edu It is extremely useful for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the proton signal of the benzylic -CH₂- group would show a correlation to the corresponding carbon signal in the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. epfl.chsdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the protons of the benzylic -CH₂- group would show HMBC correlations to the carbons of the phenyl ring and to the other carbon of the ethanol side chain. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space interactions between protons that are close to each other in space, even if they are not directly bonded. This can provide valuable information about the molecule's three-dimensional structure and preferred conformation.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the chemical structure of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties.

IR and Raman spectra arise from the vibrations of chemical bonds within a molecule. Different types of bonds and functional groups have characteristic vibrational frequencies.

For this compound, key functional group absorptions would include:

O-H Stretch : A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group and is broadened due to hydrogen bonding. libretexts.org

C-H Stretch : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethanol side chain appear just below 3000 cm⁻¹. researchgate.net

C=C Stretch : The stretching vibrations of the carbon-carbon double bonds in the phenyl and thiophene rings will give rise to several bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Stretch : The stretching vibration of the carbon-oxygen single bond in the ethanol group will produce a strong band in the IR spectrum, typically in the range of 1000-1200 cm⁻¹. libretexts.org

Thiophene Ring Vibrations : The thiophene ring will have characteristic ring stretching and bending vibrations. The C-S stretching vibration is often weak and can be difficult to identify but may appear in the 600-800 cm⁻¹ region. researchgate.netrsc.org

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Intensity
O-H Stretch3200-3600Weak/BroadStrong (IR)
Aromatic C-H Stretch3000-31003000-3100Medium
Aliphatic C-H Stretch2850-29602850-2960Medium
C=C Aromatic Ring Stretch1400-16001400-1600Medium to Strong
C-O Stretch1000-1200WeakStrong (IR)
Thiophene Ring Breathing-~830Strong (Raman)
C-S Stretch600-800600-800Weak to Medium

The rotational freedom around the single bonds in the ethanol side chain and between the phenyl and thiophene rings allows for different conformations of this compound. These different conformers can have distinct vibrational spectra. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformations, the most stable conformer in the gas phase or in a particular solvent can be identified. arxiv.orgnih.gov For example, studies on similar molecules like 2-phenylethanol (B73330) have shown that gauche conformations can be stabilized by intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the π-electrons of the aromatic ring. researchgate.net Such interactions would lead to a shift in the O-H stretching frequency to a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound. For this compound, this analysis would provide the exact molecular formula and insights into its connectivity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This technique provides mass measurements with high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of the elemental composition.

The molecular formula for this compound is C₁₂H₁₂OS. The expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S).

Table 1: Theoretical HRMS Data for this compound

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₁₂H₁₃OS⁺ 205.0682
[M+Na]⁺ C₁₂H₁₂NaOS⁺ 227.0501

This table represents theoretical values. Experimental verification is required.

An experimental HRMS measurement yielding a mass that matches one of these calculated values to within a few parts per million (ppm) would confirm the elemental formula of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure. For this compound, key fragmentation pathways would be expected based on its functional groups.

A primary and highly characteristic fragmentation for alcohols is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. libretexts.orgnist.gov For this compound, this would lead to the loss of a ·CH₂OH radical, resulting in a stable benzylic-type cation.

Another common fragmentation pathway for alcohols is the loss of a water molecule (H₂O) from the molecular ion. libretexts.org

Expected Key Fragments:

Loss of the hydroxymethyl radical (·CH₂OH): The cleavage of the bond between the phenyl ring and the ethanol group would be a dominant fragmentation. This would result in a fragment ion corresponding to the 4-thiophen-2-yl-phenyl cation.

Benzylic cleavage: The most probable fragmentation would be the cleavage of the Cα-Cβ bond, leading to the formation of a stable [M - CH₂OH]⁺ ion. The resulting fragment, the 4-(thiophen-2-yl)phenylmethyl cation, would be resonance-stabilized.

Loss of water: A peak corresponding to [M - H₂O]⁺˙ is also anticipated.

Thiophene ring fragmentation: The thiophene ring itself can fragment, typically by losing C₂H₂ or a thioformyl (B1219250) radical (·CHS), although these fragments might be less intense than those from the ethanol side chain. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Predicted Fragment Ion Structure Predicted m/z
[C₁₂H₁₂OS]⁺˙ (Molecular Ion) [C₆H₅(C₄H₃S)CH₂CH₂OH]⁺˙ 204
[C₁₁H₉S]⁺ [C₆H₅(C₄H₃S)CH₂]⁺ 173
[C₁₂H₁₀S]⁺˙ [M - H₂O]⁺˙ 186
[C₇H₇O]⁺ [CH₂C₆H₄OH]⁺ 107

This table is predictive and based on general fragmentation rules. libretexts.orgnist.gov Actual fragmentation would require experimental analysis.

X-ray Diffraction Studies

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.

Single Crystal X-ray Analysis for Molecular Geometry and Crystal Packing

A single-crystal X-ray analysis of this compound would reveal its precise molecular geometry. Key parameters that would be determined include:

Bond Lengths: The exact lengths of all covalent bonds (C-C, C-H, C-O, O-H, C-S). For instance, the C-S bonds in the thiophene ring are typically around 1.7 Å.

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, which is dictated by intermolecular forces.

Analysis of Intermolecular Interactions in the Solid State

The crystal packing is stabilized by a network of non-covalent interactions. For this compound, several types of interactions would be anticipated and could be analyzed from the crystal structure data.

Hydrogen Bonds: The most significant intermolecular interaction would likely be the hydrogen bond formed by the hydroxyl group (-OH). This can act as both a hydrogen bond donor (O-H) and acceptor (O). These O-H···O interactions would likely link molecules into chains or dimers.

C-H···O Interactions: Weaker hydrogen bonds involving carbon atoms as donors (from the phenyl or thiophene rings) and the hydroxyl oxygen as an acceptor are also common. sigmaaldrich.com

C-H···S Interactions: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor, forming C-H···S interactions with hydrogen atoms from neighboring molecules. libretexts.org

C-H···π Interactions: The electron-rich π-systems of the phenyl and thiophene rings can act as acceptors for hydrogen bonds from C-H groups of adjacent molecules. acs.org

π-π Stacking: Interactions between the aromatic phenyl and heteroaromatic thiophene rings of adjacent molecules are expected, contributing significantly to the crystal packing. alchemypharm.com

Chalcogen Bonds: A chalcogen bond is a noncovalent interaction involving a Group 16 element (like sulfur) as an electrophilic region. researchgate.net The sulfur atom in the thiophene ring could potentially engage in S···O or S···π interactions.

Dihedral Angle Analysis of Aromatic and Heteroaromatic Rings

A key structural feature of this molecule is the dihedral angle (or torsion angle) between the plane of the phenyl ring and the plane of the thiophene ring. This angle determines the degree of coplanarity between the two rings.

In similar biphenyl-thiophene systems, this angle is rarely 0° due to steric hindrance between the ortho-hydrogens on the adjacent rings. nih.gov

The value of this dihedral angle would influence the extent of π-conjugation across the two rings. A smaller angle allows for better orbital overlap, while a larger twist disrupts it. The specific angle would be a result of the balance between conjugative stabilization (favoring planarity) and steric repulsion (favoring a twist). This angle would be precisely measured from the single-crystal X-ray diffraction data.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for elucidating the electronic structure and photophysical properties of molecules like this compound.

Electronic Transitions and Optical Properties

The UV-Vis absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For conjugated systems like this compound, which contains both a phenyl and a thiophene ring, these transitions typically fall within the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

The electronic transitions in such aromatic and heteroaromatic systems are primarily π → π* transitions, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the thiophene ring, a five-membered aromatic heterocycle, influences the electronic properties of the phenyl ring, often leading to shifts in the absorption maxima compared to unsubstituted benzene (B151609) or thiophene. The specific substitution pattern on the phenyl ring also plays a crucial role in determining the exact energy of these transitions.

Fluorescence spectroscopy provides complementary information about the excited state of the molecule. After a molecule absorbs a photon and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. This emitted light is known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by the wavelength of maximum emission (λem). The difference between the absorption and emission maxima is known as the Stokes shift. A larger Stokes shift is often indicative of a significant change in geometry between the ground and excited states.

Table 1: Illustrative Spectroscopic Data for a Thiophene-Phenyl Derivative This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the literature search.

ParameterValueSolvent
Absorption Maximum (λmax)~350 nmEthanol
Molar Absorptivity (ε)>10,000 M-1cm-1Ethanol
Emission Maximum (λem)~420 nmEthanol
Stokes Shift~70 nmEthanol

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can range from 0 (no fluorescence) to 1 (every absorbed photon results in an emitted photon).

The determination of the fluorescence quantum yield is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The following equation is used for the calculation:

Φf,sample = Φf,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

Where:

Φf is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

η is the refractive index of the solvent

Commonly used standards for quantum yield determination include quinine (B1679958) sulfate (B86663) in sulfuric acid (Φf = 0.54) or anthracene (B1667546) in ethanol (Φf = 0.27). The choice of the standard depends on the absorption and emission range of the compound under investigation. For accurate determination, the absorbance of both the sample and the standard solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

While the specific quantum yield for this compound has not been reported, studies on similar thiophene-containing fluorophores have shown a wide range of quantum yields depending on their molecular structure and environment.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to determine the purity of pharmaceutical and chemical compounds.

For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode of chromatography, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) gel column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and will therefore elute later, resulting in a longer retention time (tR). The purity of the sample is assessed by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak.

Table 2: Illustrative HPLC Conditions for Analysis of a Thiophene-Phenyl Derivative This table presents hypothetical HPLC parameters, as specific experimental conditions for this compound were not found in the literature search.

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm or 350 nm
Injection Volume10 µL
Column Temperature25 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction, identify compounds, and determine their purity. libretexts.org

To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The progress of the reaction is monitored by comparing the TLC of the reaction mixture with that of the starting materials. A typical TLC plate for reaction monitoring would have three lanes: one for the starting material, one for the reaction mixture, and a "co-spot" where both the starting material and the reaction mixture are spotted on top of each other. rochester.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions.

Table 3: Illustrative TLC System for Monitoring the Synthesis of a Thiophene-Phenyl Derivative This table presents a hypothetical TLC system, as specific experimental conditions for this compound were not found in the literature search.

ParameterCondition
Stationary PhaseSilica gel 60 F254
Mobile Phase (Eluent)Ethyl acetate/Hexane (e.g., 30:70 v/v)
VisualizationUV light (254 nm) and/or staining agent (e.g., potassium permanganate)

Computational and Theoretical Chemistry of 2 4 Thiophen 2 Yl Phenyl Ethanol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum level. These calculations can predict molecular geometry, orbital energies, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. rdd.edu.iqniscair.res.in By optimizing the molecular geometry, DFT can determine the most stable arrangement of atoms in space, including key bond lengths and angles. For thiophene-phenyl systems, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), reveal that the connection between the thiophene (B33073) and phenyl rings often results in a non-planar structure, with a defined dihedral angle between the two rings. rdd.edu.iqniscair.res.in This twist is a balance between the delocalization of π-electrons across the rings and the steric hindrance between hydrogen atoms on adjacent rings.

The electronic properties of thiophene-phenyl systems are significantly influenced by the interaction between the two aromatic rings. The introduction of a phenyl group to a thiophene oligomer can lead to a decrease in the energy gap, enhancing its potential as a semiconductor material. rdd.edu.iq The ethanol (B145695) substituent on the phenyl ring would further influence the electronic distribution through its electron-donating character.

Table 1: Representative Optimized Geometrical Parameters for a Thiophene-Phenyl System

ParameterBond/AngleTypical Value
Bond LengthC-C (phenyl)~1.39 Å
Bond LengthC-C (thiophene)~1.37 - 1.42 Å
Bond LengthC-S (thiophene)~1.72 Å
Bond LengthC-C (inter-ring)~1.47 Å
Dihedral AngleThiophene-Phenyl~20° - 40°

Note: These values are illustrative and based on typical thiophene-phenyl structures. The actual values for 2-(4-Thiophen-2-yl-phenyl)-ethanol would require specific calculation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller band gap suggests that a molecule is more easily excitable and more chemically reactive. mdpi.comperiodicodimineralogia.it

In thiophene-phenyl systems, the HOMO is often distributed across the entire π-conjugated system, while the LUMO can be localized on either the thiophene or phenyl ring, depending on the substituents. niscair.res.innih.gov For this compound, the electron-donating ethanol group would likely raise the energy of the HOMO. The interaction between the thiophene and phenyl rings generally leads to a smaller band gap compared to the individual aromatic components. rdd.edu.iq For instance, the band gap for thiophene is around 5.97 eV, which decreases upon interaction with other molecules. periodicodimineralogia.it In some thiophene derivatives, the band gap can be as low as 2.299 eV, indicating significant charge transfer within the molecule. niscair.res.in

Table 2: Representative Frontier Orbital Energies and Related Parameters

ParameterTypical Value (eV)Significance
EHOMO-5.5 to -6.0Ionization Potential
ELUMO-1.5 to -2.5Electron Affinity
Band Gap (ΔE)3.0 to 4.5Chemical Reactivity / Excitability
Chemical Potential (μ)-3.5 to -4.25Charge Transfer Tendency
Hardness (η)1.5 to 2.25Resistance to Charge Transfer

Note: These values are illustrative and based on typical thiophene-phenyl structures. The actual values for this compound would require specific calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. periodicodimineralogia.itresearchgate.net It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is a key factor in molecular stability. researchgate.net These interactions, known as hyperconjugation, can be quantified by second-order perturbation theory.

Table 3: Representative NBO Donor-Acceptor Interactions

Donor NBOAcceptor NBOInteraction TypeStabilization Energy (E(2))
π(C-C)thiopheneπ(C-C)phenylπ-conjugationHigh
LP(S)π(C-C)thiopheneIntra-ring delocalizationModerate
LP(O)ethanolσ*(C-C)phenylHyperconjugationLow to Moderate

Note: The specific orbitals and stabilization energies would need to be determined by an NBO calculation on the molecule.

Reactivity and Topology Studies

Understanding the reactivity of a molecule involves identifying the regions most susceptible to chemical attack. Computational methods can map out these reactive sites and predict the outcome of chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. periodicodimineralogia.it It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red regions indicate a negative potential and are susceptible to electrophilic attack, while blue regions indicate a positive potential and are prone to nucleophilic attack. Green regions are neutral.

For this compound, the MEP map would likely show negative potential (red) around the sulfur atom of the thiophene ring and the oxygen atom of the ethanol group, due to their high electron density. These would be the primary sites for electrophilic attack. The hydrogen atoms of the ethanol's hydroxyl group and some of the aromatic protons would likely show a positive potential (blue), making them susceptible to nucleophilic interactions. periodicodimineralogia.it

The Fukui function is a more sophisticated tool for predicting local reactivity. wikipedia.orgresearchgate.net It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org This allows for the identification of the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

In thiophene derivatives, Fukui function analysis has been used to identify specific carbon and nitrogen atoms as the most reactive sites for nucleophilic and electrophilic attacks, respectively. gelisim.edu.trnih.gov For this compound, this analysis would provide a detailed, atom-by-atom picture of its reactivity, pinpointing the exact atoms on the thiophene and phenyl rings that are most likely to participate in chemical reactions. This method is a powerful tool for understanding and predicting the regioselectivity of reactions involving such molecules. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) are powerful computational tools for analyzing the electronic structure and nature of chemical bonds.

Quantum Theory of Atoms in Molecules (QTAIM) : Developed by Richard Bader, QTAIM partitions the electron density of a molecule into atomic basins based on zero-flux surfaces. wikipedia.org This analysis allows for the characterization of bond critical points (BCPs), points of minimum electron density between two bonded atoms. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For this compound, QTAIM analysis would be crucial in quantifying the nature of the covalent bonds within the thiophene and phenyl rings, the C-C single bond connecting them, and the bonds in the ethanol side chain. A key focus would be the bond connecting the phenyl and thiophene rings, where the ellipticity at the BCP could quantify the extent of π-character and electron delocalization between the two aromatic systems. nih.gov

Electron Localization Function (ELF) : The ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org It offers a chemically intuitive visualization of electron localization, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates strong electron localization, typical of covalent bonds and lone pairs, while a value around 0.5 suggests delocalized, metallic-like electron behavior. taylorandfrancis.com For this compound, an ELF analysis would map out the high-localization regions corresponding to the C-H, C-C, C-S, C-O, and O-H covalent bonds. It would also visualize the delocalized π-electron systems of the thiophene and phenyl rings and show the localization of lone pairs on the sulfur and oxygen atoms.

Table 1: Expected QTAIM and ELF Parameters for Key Bonds in this compound

Bond Type Expected QTAIM Findings Expected ELF Value
Aromatic C-C (in rings) High electron density (ρ), negative Laplacian (∇²ρ<0) indicating shared interaction. Close to 1
Phenyl-Thiophene C-C Moderate ρ, slightly positive or small negative ∇²ρ, non-zero ellipticity indicating some π-character. nih.gov ~0.7-0.9
C-S (in thiophene) Lower ρ compared to C-C, negative ∇²ρ. ~0.7-0.8
C-O (in ethanol chain) High ρ, significant negative ∇²ρ indicating a polar covalent bond. Close to 1

| O-H (in ethanol chain) | High ρ, highly negative ∇²ρ indicating a highly polar covalent bond. | Close to 1 |

Conformational Analysis and Molecular Dynamics

Molecular Energy Profiles and Conformational Flexibility

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, primarily the bond connecting the aromatic rings and the bonds within the ethanol side chain. Computational methods can map the potential energy surface as a function of key dihedral angles to identify stable conformers.

For the related molecule 2-phenylethanol (B73330), studies have shown that the most stable conformers are non-planar gauche structures. researchgate.net This stability arises from a stabilizing interaction between the hydroxyl hydrogen atom and the π-electrons of the phenyl ring. researchgate.net A similar intramolecular O-H···π interaction is expected to be a dominant factor in the conformational preference of this compound. The molecule's flexibility will also be influenced by the rotation around the bond linking the thiophene and phenyl rings, with the planar conformations likely being higher in energy due to steric hindrance between hydrogen atoms on the rings. The lowest energy conformers would therefore likely feature a non-planar arrangement of the two rings and a gauche conformation of the ethanol side chain, allowing for favorable intramolecular interactions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational stability and intermolecular interactions in a simulated environment, such as in a solvent. tandfonline.com An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or ethanol) and calculating the trajectory of all atoms over a period of nanoseconds. tandfonline.comresearchgate.net

Spectroscopic Property Prediction

Computational Prediction of Vibrational Frequencies (IR, Raman)

Theoretical calculations, typically using Density Functional Theory (DFT), are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

For this compound, the predicted spectra would exhibit characteristic bands for each functional group. The Potential Energy Distribution (PED) analysis helps in making unambiguous assignments for each vibrational mode. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Comments
O-H Stretch 3300-3500 Broad band in IR, sensitive to hydrogen bonding. researchgate.net
Aromatic C-H Stretch 3000-3100 Characteristic of phenyl and thiophene rings. scirp.org
Aliphatic C-H Stretch 2850-3000 From the -CH₂CH₂- group of the ethanol side chain. nih.gov
C=C Stretch (Aromatic) 1450-1600 Multiple bands from both phenyl and thiophene rings. scirp.org
C-O Stretch 1050-1250 Strong band in IR, from the primary alcohol.
C-S Stretch 600-800 Characteristic of the thiophene ring.

| Ring Breathing Modes | ~1000 | Intense Raman lines are expected for the aromatic rings. researchgate.net |

Theoretical NMR Chemical Shift Calculations (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental results. The accuracy of the prediction depends on the level of theory, the basis set, and critically, the inclusion of solvent effects, as chemical shifts can be sensitive to the molecular environment. nih.govresearchgate.net

For this compound, GIAO calculations would predict the chemical shifts for all unique proton and carbon atoms. The aromatic protons on the phenyl and thiophene rings are expected to resonate in the downfield region (typically 7-8 ppm), with their exact shifts influenced by the electronic coupling between the two rings. The protons of the ethanol chain (-CH₂CH₂-OH) would appear more upfield. The hydroxyl proton's chemical shift would be particularly sensitive to solvent and concentration due to hydrogen bonding. nih.gov Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the ethanol group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene Protons 7.0 - 7.5 120 - 145
Phenyl Protons 7.2 - 7.8 125 - 140
-CH₂- (next to phenyl) ~2.9 ~39
-CH₂- (next to OH) ~3.8 ~63

| -OH | Variable (e.g., 1.5-5.0) | - |

Non-Linear Optical (NLO) Properties

Calculation of First-Order Hyperpolarizability and Polarizability

No published data is currently available.

Reaction Mechanisms and Chemical Reactivity of 2 4 Thiophen 2 Yl Phenyl Ethanol

Reactivity of the Thiophene (B33073) and Phenyl Rings

Both the thiophene and phenyl rings are aromatic and can undergo electrophilic aromatic substitution. However, their reactivity differs. Thiophene is considered an electron-rich aromatic system and is generally more reactive towards electrophiles than benzene (B151609). nih.govwikipedia.org The sulfur atom's lone pairs contribute to the delocalized π-system, enhancing the ring's nucleophilicity. wikipedia.org

The substituent already present on the phenyl ring, the 2-(thiophen-2-yl)ethyl group, is an ortho-, para-director due to its alkyl nature. The thiophene ring is activated by the phenyl substituent. In electrophilic substitution reactions, the position of attack on the thiophene ring is predominantly at the C5 position (alpha to the sulfur and adjacent to the phenyl substituent), as the C2 position is already substituted. If the C5 position is blocked, substitution may occur at other positions.

Common electrophilic substitution reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid (for the phenyl ring) or without (for the more reactive thiophene ring).

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (R-CO-) or alkyl (R-) group using an acyl chloride/anhydride or alkyl halide with a Lewis acid catalyst like AlCl₃. nih.gov

Due to the higher reactivity of the thiophene ring, electrophilic attack is expected to occur there preferentially over the phenyl ring under controlled conditions. wikipedia.org

Electrophilic Aromatic Substitution on Thiophene and Phenyl Moieties

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In 2-(4-thiophen-2-yl-phenyl)-ethanol, both the benzene and thiophene rings can undergo electrophilic attack. The outcome of such reactions is dictated by the directing effects of the substituents on each ring.

The thiophene ring is generally more reactive towards electrophiles than benzene. pearson.com This heightened reactivity is due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) formed during the substitution. pearson.com Substitution on an unsubstituted thiophene ring typically occurs at the C2 position. In the case of this compound, the thiophene ring is already substituted at the 2-position by the phenyl group. Therefore, further electrophilic substitution on the thiophene moiety would be directed to the C5 position, which is the most activated remaining position, and to a lesser extent, the C3 or C4 positions.

The phenyl ring is substituted with the 2-hydroxyethyl group and the thiophen-2-yl group. The alkyl group is a weak activating group and an ortho, para-director. The thiophenyl group is also an ortho, para-director. Since these two groups are para to each other, their directing effects reinforce one another, activating the positions ortho to each substituent. This means that electrophilic substitution on the phenyl ring will preferentially occur at the carbons adjacent to the existing substituents.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack by the electrophile: The π electrons of the aromatic ring attack the electrophile (E+), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms. wikipedia.orglibretexts.org

The this compound molecule does not possess strong electron-withdrawing groups on either the phenyl or the thiophene ring. The 2-hydroxyethyl group is electron-donating, and the thiophenyl group is also generally considered to be electron-donating. Therefore, conventional SNAr reactions are not a favored pathway for this compound under standard conditions. For SNAr to occur on thiophene derivatives, strong electron-withdrawing groups are typically required. nih.gov

However, nucleophilic substitution can occur under specific conditions, such as through the formation of an aryllithium intermediate via directed ortho-metalation, which is then trapped by an electrophile. This is not a direct SNAr reaction but a related transformation.

Directed Ortho Metalation (DOM) and Related Transformations

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a variety of electrophiles. wikipedia.org

In this compound, the hydroxyl group of the ethanol (B145695) substituent can act as a directing group after deprotonation to form an alkoxide. This alkoxide can direct lithiation to the ortho positions on the phenyl ring. The general principle involves the coordination of the lithium cation to the oxygen atom, which positions the organolithium base to abstract a proton from the nearest ortho carbon. wikipedia.org

For π-excessive heterocycles like thiophene, lithiation predominantly occurs at the C2 position. uwindsor.ca Since this position is already substituted in this compound, lithiation of the thiophene ring would likely be directed to the C5 position. The presence of two directing groups on the phenyl ring (the alkoxide and the thiophenyl group) can lead to competitive lithiation or cooperative effects. harvard.edu

Stereoselective Transformations

The presence of a chiral center in derivatives of this compound, such as in 1-(4-(thiophen-2-yl)phenyl)ethan-1-ol, opens the door for stereoselective synthesis.

Chiral Synthesis of Enantiomeric Forms (e.g., (R)-1-(4-(Thiophen-2-yl)phenyl)ethan-1-ol)

The synthesis of specific enantiomers of chiral alcohols is of significant interest in medicinal chemistry and materials science. One common approach is the asymmetric reduction of a prochiral ketone precursor. For example, the synthesis of (R)-1-(4-(thiophen-2-yl)phenyl)ethan-1-ol can be achieved through the enantioselective reduction of 1-(4-(thiophen-2-yl)phenyl)ethanone.

Another strategy involves the use of chiral catalysts or reagents to induce stereoselectivity. For instance, chiral polythiophenes have been synthesized from monomeric precursors, highlighting the importance of controlling stereochemistry in these systems. nih.gov While not directly focused on this compound, these methodologies for creating chiral centers in thiophene-containing molecules are relevant.

Table 1: Examples of Chiral Synthesis in Thiophene-Containing Molecules

Precursor Chiral Method/Reagent Product Enantiomeric Excess (ee) Reference
3-Thiopheneboronic acid Suzuki coupling with a chiral oxazoline (B21484) derivative (R)-3-(4-(4-ethyl-2-oxazolin-2-yl)phenyl)thiophene Not specified nih.gov
3-Thienylethanol Condensation with N-t-Boc-d-Ser (+)-R-2-tert-Butoxycarbonylamino-3-(2-thiophen-3-yl-ethoxy)-propionic acid Not specified nih.gov

Asymmetric Reduction of Ketone Precursors

The asymmetric reduction of prochiral ketones is a widely used and effective method for producing enantiomerically pure or enriched alcohols. nih.govresearchgate.net This can be accomplished using various methods, including enzymatic reductions and catalytic transfer hydrogenation with chiral catalysts.

For the synthesis of enantiomerically enriched this compound, the precursor ketone, 1-(4-(thiophen-2-yl)phenyl)ethanone, would be the starting material. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Table 2: General Approaches for Asymmetric Reduction of Ketones

Ketone Substrate Catalyst/Enzyme System Product Configuration Key Features
Acetophenone derivatives Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) mutants (S) or (R) High enantioselectivity, substrate-dependent stereopreference. nih.gov
2H-Chromenes CuCl/(R,R)-Ph-BPE (R)-4-allyl-substituted chromanes High yield and enantioselectivity. semanticscholar.org

Applications in Materials Science and Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

As a versatile building block, 2-(4-thiophen-2-yl-phenyl)-ethanol offers a scaffold upon which intricate organic structures can be assembled. The thiophene (B33073) and phenyl rings provide a rigid, conjugated system that can be further functionalized, while the ethanol (B145695) group presents a convenient handle for a variety of chemical transformations.

The thiophene moiety within this compound is a well-established component in the synthesis of advanced organic scaffolds and a diverse range of heterocyclic systems. Thiophene and its derivatives are known to be key starting materials for the construction of larger, more complex molecules with specific electronic and physical properties. For instance, thiophene-containing compounds can undergo intramolecular cyclization reactions to form fused heterocyclic systems. One such example is the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, which leads to the formation of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, a member of the pyrrol-3-one class of heterocyclic compounds mdpi.com. This highlights the potential of thiophene-based structures to be transformed into intricate, multi-ring systems that are of interest in medicinal chemistry and materials science.

Thiophene-containing polymers are at the forefront of research in optoelectronic materials due to their excellent charge transport properties and tunable electronic characteristics. The conjugated π-system of the thiophene ring facilitates the delocalization of electrons, a key requirement for organic semiconductors. While direct polymerization of this compound is not widely reported, its structural motifs are integral to the design of high-performance organic electronic materials. For example, the synthesis of novel thieno[2,3-b]thiophenes and their subsequent polymerization via Suzuki coupling have been demonstrated to produce polymers with interesting optical and electronic properties researchgate.netitu.edu.tr. These polymers exhibit bathochromic shifts in their UV-Vis absorption spectra compared to their monomeric precursors, indicating extended conjugation, and have relatively low oxidation potentials, which is beneficial for their application in electronic devices researchgate.netitu.edu.tr. The development of such materials is crucial for advancing the fields of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs) taylorfrancis.comnih.gov.

Table 1: Optoelectronic Properties of Thieno[2,3-b]thiophene Based Polymers
PolymerBand Gap (eV)Oxidation Potential (V)Key Findings
Unsubstituted Phenyl-Containing Polymer2.181.10 - 1.31Demonstrates the smallest band gap among the tested polymers. researchgate.netitu.edu.tr
NMe2-Containing Polymer2.651.10 - 1.31Exhibits the largest band gap among the tested polymers. researchgate.netitu.edu.tr

The design of organic linkers, or ligands, is a critical aspect in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), as the ligand's geometry and functionality dictate the resulting framework's structure and properties researchgate.netrsc.org. Thiophene-based molecules are attractive candidates for ligand design due to their rigidity, planarity, and the potential for post-synthetic modification. The sulfur atom in the thiophene ring can also act as a coordination site for metal ions. While the direct use of this compound as a ligand is not extensively documented, its constituent parts, the phenyl and thiophene rings, are common components in MOF and COF ligand design rsc.orgmdpi.com. The ethanol group could be further functionalized to introduce coordinating groups like carboxylates or amines, making it a versatile platform for creating novel ligands for the construction of porous materials with applications in gas storage, separation, and catalysis.

Intermediate in the Synthesis of Functional Compounds

Beyond its role as a structural building block, this compound serves as a crucial intermediate in the synthesis of a variety of functional compounds, most notably in the pharmaceutical and materials science sectors.

One of the most significant applications of thiophene-2-ethanol derivatives is in the synthesis of the antiplatelet drug Clopidogrel (B1663587) nih.gov. The synthesis of Clopidogrel often involves the use of thiophene-2-ethanol as a starting material quickcompany.ingoogle.com. In a common synthetic route, thiophene-2-ethanol is first converted to its tosylate derivative, 2-(2-thienyl)ethyl tosylate researchgate.net. This intermediate is then reacted with (+)-α-amino-2-chloro phenyl acetic acid methyl ester to form a key substituted intermediate which, after subsequent reaction with formaldehyde and cyclization, yields Clopidogrel . The structural similarity of this compound to thiophene-2-ethanol suggests its potential as a precursor for the synthesis of Clopidogrel analogues, where the additional phenyl group could be used to modulate the drug's pharmacokinetic and pharmacodynamic properties. The synthesis of potential related substances of Clopidogrel has been an area of active research to understand and control impurities in the manufacturing process researchgate.net.

Table 2: Key Intermediates in the Synthesis of Clopidogrel from Thiophene-2-ethanol
IntermediateSynthetic StepReference
2-(2-Thienyl) ethyl tosylateTosylation of thiophene-2-ethanol researchgate.net
(+)-α-{(2-thien-2-yl)-ethyl amino}-α-(2-chloro phenyl) methyl acetate hydrochlorideReaction of 2-(2-thienyl) ethyl tosylate with (+)-α-amino-2-chloro phenyl acetic acid methyl ester

The design of novel organic molecules for photochromic and emissive applications is a rapidly growing field. While specific research on the use of this compound in these applications is limited, its structural components are highly relevant. Thiophene-based compounds are known to be integral parts of many organic light-emitting diodes (OLEDs) due to their favorable electronic properties and ability to form stable, efficient emissive layers google.com. The extended π-conjugated system in this compound could form the basis for new chromophores. The ethanol group provides a site for attaching other functional groups to fine-tune the photophysical properties, such as the emission wavelength and quantum yield. Furthermore, the incorporation of thiophene rings into molecular structures is a known strategy for creating photochromic materials, which can reversibly change their color upon exposure to light google.com. The rigid and planar nature of the thiophene-phenyl core could be exploited to design molecules that undergo significant conformational changes upon photo-irradiation, leading to observable changes in their absorption spectra.

Structure-Property Relationships in Materials Context

The performance of organic materials in electronic and optical devices is intricately linked to their molecular structure. For compounds like this compound, the interplay between the thiophene ring, the phenyl group, and the ethanol substituent dictates its electronic and photophysical behavior. Understanding these relationships is crucial for designing novel materials with tailored functionalities for applications in materials science.

Influence of Molecular Structure on Electronic and Optical Properties

The electronic and optical properties of conjugated molecules, including this compound, are governed by the arrangement and nature of their constituent aromatic systems and functional groups. Key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the resulting energy gap, and the absorption and emission characteristics are directly influenced by the molecular architecture.

The core of this compound consists of a thiophene ring linked to a phenyl group. Thiophene acts as an electron-rich (donor) unit, while the phenyl ring is a less electron-rich π-system. This combination forms a donor-π-acceptor (D-π-A) type structure, which is a common motif in materials for organic electronics. The degree of electronic communication between these two rings, influenced by the torsional angle between them, plays a significant role in determining the extent of π-conjugation and, consequently, the electronic properties. A more planar conformation generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift in the absorption and emission spectra.

The ethanol substituent (-CH₂CH₂OH) on the phenyl ring further modifies these properties. While not directly part of the conjugated system, the hydroxyl group can influence intermolecular interactions through hydrogen bonding. This can affect the solid-state packing of the molecules, which in turn impacts charge transport and luminescence efficiency in thin films. Furthermore, the electron-donating or -withdrawing nature of substituents on the aromatic rings can significantly tune the HOMO and LUMO energy levels. For instance, attaching electron-donating groups to the thiophene ring would raise the HOMO level, while electron-withdrawing groups on the phenyl ring would lower the LUMO level, both leading to a reduction in the energy gap.

Theoretical studies on similar phenylene-thiophene oligomers have shown that the insertion of thiophene into a phenylene backbone can effectively tune the electronic and optical properties. researchgate.net The number and position of the thiophene units, as well as the presence of various substituent groups, allow for precise control over the HOMO-LUMO gap and the resulting photophysical characteristics. researchgate.net

The following interactive table illustrates the general influence of structural modifications on the key electronic and optical properties of thiophene-phenyl based compounds, based on established principles in materials chemistry.

Structural ModificationEffect on HOMO LevelEffect on LUMO LevelEffect on Energy GapImpact on Absorption/Emission
Increased π-conjugation lengthIncreaseDecreaseDecreaseRed-shift (longer wavelength)
Introduction of electron-donating groupsIncreaseMinor changeDecreaseRed-shift
Introduction of electron-withdrawing groupsMinor changeDecreaseDecreaseRed-shift
Increased planarity between ringsIncrease in HOMO, Decrease in LUMODecreaseSignificant DecreaseRed-shift and increased intensity
Presence of hydrogen-bonding groupsCan influence solid-state packing, affecting properties in filmsCan influence solid-state packingCan influence solid-state packingMay lead to aggregation-induced emission or quenching depending on packing

Design Principles for Tailored Material Characteristics

The development of new organic materials with specific functionalities relies on a set of established design principles that correlate molecular structure with material properties. For a compound like this compound, these principles can be applied to tailor its characteristics for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Tuning the Energy Levels and Band Gap: The HOMO and LUMO energy levels are critical for efficient charge injection and transport in electronic devices. These can be precisely controlled by chemical modification. For example, to achieve a lower HOMO-LUMO gap for applications requiring absorption of lower energy light, one could:

Extend the π-conjugated system by adding more thiophene or phenylene units.

Introduce strong electron-donating groups on the thiophene ring and/or strong electron-withdrawing groups on the phenyl ring to enhance the intramolecular charge transfer (ICT) character. researchgate.netnih.gov

Enhancing Solubility and Processability: For solution-processable devices, the solubility of the material is a key parameter. The ethanol group in this compound already contributes to its polarity and potential for hydrogen bonding, which can influence its solubility in polar organic solvents. Further modifications to improve solubility without significantly altering the electronic properties could involve the introduction of flexible alkyl chains onto the thiophene or phenyl rings.

Controlling Intermolecular Interactions and Morphology: The performance of organic electronic devices is highly dependent on the morphology of the active layer. The ability of molecules to self-assemble into well-ordered structures is crucial for efficient charge transport. The ethanol substituent can induce specific packing motifs through hydrogen bonding. By systematically modifying the position and nature of such functional groups, it is possible to direct the self-assembly process and control the resulting morphology. For instance, the strategic placement of alkyl chains can influence the π-π stacking distance between adjacent molecules. rsc.org

Improving Photoluminescence Efficiency: For applications in OLEDs, a high photoluminescence quantum yield (PLQY) is desirable. The molecular rigidity and the nature of the excited state play a crucial role here. The design of molecules that minimize non-radiative decay pathways is essential. This can be achieved by:

Creating a rigid molecular structure to reduce vibrational energy losses.

Balancing the ICT character to avoid the formation of non-emissive twisted intramolecular charge transfer (TICT) states.

The following table summarizes key design principles and their expected impact on the material characteristics of this compound and related derivatives.

Design PrincipleMolecular ModificationTargeted Material CharacteristicPotential Application
Band Gap EngineeringExtend conjugation, add donor/acceptor groupsTunable absorption and emission spectraOLEDs, OPVs, Organic Lasers
Solubility EnhancementIntroduce long, branched alkyl chainsImproved solution processabilityPrintable Electronics
Morphology ControlStrategic placement of hydrogen-bonding groups or bulky substituentsOrdered molecular packing, enhanced charge mobilityOrganic Field-Effect Transistors (OFETs)
Enhancement of EmissionIncrease molecular rigidity, optimize ICT characterHigh photoluminescence quantum yieldOLEDs, Fluorescent Sensors

By applying these design principles, researchers can systematically modify the structure of this compound to develop new materials with optimized properties for a wide range of applications in materials science and organic electronics.

Conclusion and Future Research Directions

Summary of Key Synthetic and Characterization Advances

While dedicated synthetic routes for 2-(4-thiophen-2-yl-phenyl)-ethanol are not extensively documented in dedicated publications, its synthesis can be achieved through established and advanced organic chemistry methodologies. Key advances in the synthesis of related biaryl and thiophene (B33073) compounds suggest that efficient production is feasible.

Modern cross-coupling reactions are central to constructing the core 4-(thiophen-2-yl)phenyl backbone. Methods such as Suzuki-Miyaura and Stille cross-couplings are frequently employed to create bonds between aryl and heteroaryl rings. researchgate.net A particularly relevant approach involves the Heck reaction, where a halo-thiophene, such as 2-bromothiophene (B119243), is coupled with a vinyl-substituted benzene (B151609) derivative, followed by a selective reduction of the resulting olefin and another functional group to yield the ethanol (B145695) moiety. google.com This method offers a streamlined pathway from readily available starting materials. google.com

Once synthesized, the characterization of this compound would rely on a standard suite of spectroscopic techniques. The structural confirmation and purity assessment would be accomplished using the methods detailed in the table below.

TechniquePurpose and Expected ObservationsReference
Nuclear Magnetic Resonance (NMR)1H and 13C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. Specific signals would confirm the presence and connectivity of the thiophene, phenyl, and ethanol groups. 2D-NMR techniques (COSY, HSQC) would establish definitive assignments. nih.govresearchgate.netnih.gov
Infrared (IR) SpectroscopyIR spectroscopy is used to identify key functional groups. A broad absorption band in the 3200-3600 cm-1 region would indicate the O-H stretch of the ethanol group, while characteristic peaks would confirm the C-H and C=C bonds of the aromatic rings. nih.govresearchgate.netresearchgate.net
Mass Spectrometry (MS)High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula of the compound. mdpi.comscielo.org.mx

Unexplored Mechanistic Pathways and Synthetic Challenges

Despite the feasibility of synthesis, several mechanistic pathways and synthetic challenges remain unexplored for this compound. The efficiency of cross-coupling reactions can be hampered by side reactions, and the development of metal-free or more sustainable catalytic systems is an ongoing area of research for thiophene derivatives. organic-chemistry.org

Key challenges include:

Regioselectivity : During electrophilic substitution reactions on the thiophene ring, controlling the position of functionalization can be difficult. nih.gov

Catalyst Efficiency : The development of highly efficient and recyclable catalysts for the core cross-coupling step is crucial for large-scale, cost-effective synthesis.

Selective Reduction : In synthetic routes that generate an intermediate with multiple reducible groups (e.g., a ketone or ester alongside the aromatic rings), achieving the selective reduction to the desired primary alcohol without affecting the thiophene or phenyl rings requires carefully controlled conditions. google.com

Future work should focus on detailed mechanistic studies of the key synthetic steps. Investigating reaction kinetics, catalyst deactivation pathways, and the role of intermediates through techniques like in-situ spectroscopy could lead to optimized and more robust synthetic protocols. acs.org

Potential for Novel Derivatization Strategies and Functionalization

The structure of this compound offers multiple sites for derivatization, making it a versatile scaffold for creating libraries of novel compounds. The thiophene ring, the phenyl ring, and the ethanol group are all amenable to chemical modification. thieme-connect.comresearchgate.net This versatility is a key reason why thiophene-based structures are considered "privileged" in medicinal chemistry and materials science. nih.gov

The ethanol side-chain is a particularly attractive site for functionalization. It can be readily converted into a wide range of other functional groups, including:

Esters : Through reaction with carboxylic acids or acyl chlorides.

Ethers : Via Williamson ether synthesis.

Amines : By conversion to a leaving group (e.g., tosylate) followed by nucleophilic substitution with an amine.

These modifications could be used to attach the core scaffold to other molecules of interest, such as polymers, biological probes, or other pharmacophores. researchgate.net

Modification SitePotential ReactionResulting Derivative ClassPurpose
Ethanol Group (-CH2CH2OH)Esterification, Etherification, AminationEsters, Ethers, AminesImprove solubility, create prodrugs, link to polymers
Thiophene RingElectrophilic Halogenation, AcylationHalogenated or acylated thiophenesTune electronic properties, provide handles for further cross-coupling
Phenyl RingElectrophilic Nitration, SulfonationSubstituted phenyl derivativesModify electronic properties and intermolecular interactions

Prospects in Advanced Material Science Applications

Thiophene-based compounds are cornerstones of modern materials science, prized for their electronic and optical properties. researchgate.netresearchgate.net The conjugated π-system of the thiophene-phenyl structure in this compound suggests its potential as a building block for organic electronic materials. researchgate.net

Future research could explore its use in:

Organic Light-Emitting Diodes (OLEDs) : Thiophene-phenylene oligomers are known to be electroluminescent. researchgate.net The ethanol group could be used to tune solubility for solution-based processing or to graft the molecule onto electrode surfaces.

Organic Field-Effect Transistors (OFETs) : The π-conjugated system is essential for charge transport. Derivatization could be used to control the self-assembly and molecular packing of the material in thin films, which is critical for device performance. researchgate.net

Organic Solar Cells : As an electron-donating component, the thiophene-phenyl scaffold could be incorporated into larger polymers or small molecules for use in the active layer of photovoltaic devices. researchgate.net

Sensors : The fluorescence properties of the scaffold could be sensitive to the presence of specific analytes, allowing for the development of novel chemical sensors. researchgate.net

The ability to polymerize or graft this molecule via its ethanol functional group makes it a particularly promising candidate for creating functional, processable materials.

Synergistic Role of Computational Chemistry in Future Investigations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for accelerating research into novel thiophene derivatives. researchgate.netresearcher.life For this compound, computational studies can provide critical insights that guide and complement experimental work.

Future computational investigations could focus on:

Structural and Electronic Properties : Predicting the optimal geometry, bond lengths, and torsion angle between the thiophene and phenyl rings, which strongly influence the electronic properties. researchgate.net

Optical Properties : Calculating the HOMO-LUMO energy gap to predict the absorption and emission wavelengths, which is crucial for applications in OLEDs and sensors. researchgate.net

Reactivity Prediction : Using tools like Fukui functions to identify the most reactive sites for electrophilic or nucleophilic attack, thereby guiding strategies for selective derivatization. nih.gov

Mechanism Elucidation : Modeling reaction pathways to understand the energies of transition states and intermediates, helping to rationalize experimental outcomes and overcome synthetic challenges. rsc.org

By synergistically combining computational predictions with empirical lab work, the exploration of this compound and its derivatives can be conducted more efficiently, accelerating the discovery of new functionalities and applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-(4-Thiophen-2-yl-phenyl)-ethanol, and how can reaction parameters be optimized?

  • Methodology : The synthesis typically involves condensation between thiophene derivatives and phenolic precursors. Key steps include:

  • Thiophene functionalization : Introduce reactive groups (e.g., boronic acids) via Suzuki-Miyaura coupling for aryl-thiophene bond formation .
  • Alcohol formation : Reduce ketone intermediates (e.g., using NaBH₄ or LiAlH₄) under controlled pH and temperature (0–5°C) to minimize side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, hydroxymethyl at δ 3.6–4.1 ppm) .
  • IR : O-H stretch (~3200–3600 cm⁻¹) and C-S/C-O vibrations (1050–1250 cm⁻¹) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 232.06) confirms molecular weight .

Advanced Research Questions

Q. How do electronic properties of this compound impact its charge transport behavior in materials science applications?

  • Methodology :

  • Computational modeling : Density Functional Theory (DFT) using B3LYP/6-31G* basis sets calculates HOMO-LUMO gaps (~4.2 eV), highlighting conjugation between thiophene and phenyl rings .
  • Experimental validation : Cyclic voltammetry (CV) in acetonitrile reveals redox potentials correlating with DFT-predicted electron affinity .

Q. What strategies resolve contradictions in reported biological activities of thiophene-ethanol derivatives?

  • Methodology :

  • Dose-response assays : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
  • Structural analogs : Synthesize derivatives with varied substituents (e.g., ethyl vs. methoxy groups) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Cross-reference data from multiple assays (e.g., antimicrobial vs. anticancer) to identify confounding factors (e.g., solvent polarity) .

Q. How can crystallographic tools like SHELX improve structural resolution of this compound, and what challenges arise?

  • Methodology :

  • Data collection : Use high-resolution synchrotron X-ray (λ = 0.7–1.0 Å) for small crystals. SHELXL refines anisotropic displacement parameters (ADPs) to resolve disorder in the hydroxymethyl group .
  • Challenges : Twinning or low diffraction quality may require merging datasets from multiple crystals or applying twin-law corrections .

Q. How do substituent variations on the thiophene ring modulate chemical reactivity and bioactivity?

  • Methodology :

  • Comparative synthesis : Replace thiophene-2-yl with thiophene-3-yl or add electron-withdrawing groups (e.g., -NO₂) to alter electrophilic substitution rates .
  • Kinetic studies : Monitor reaction intermediates via in-situ FTIR to quantify substituent effects on alcohol oxidation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Thiophen-2-yl-phenyl)-ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-Thiophen-2-yl-phenyl)-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.